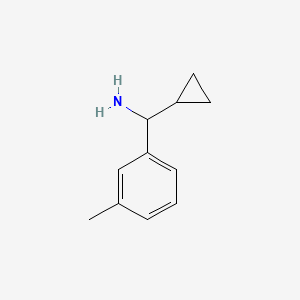![molecular formula C24H36O6 B15090144 2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
2-yl)ethyl]-1-naphthalenyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-yl)ethyl]-1-naphthalenyl Ester” is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals . This particular ester is characterized by its naphthalenyl group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . For the synthesis of “2-yl)ethyl]-1-naphthalenyl Ester,” the specific carboxylic acid and alcohol used would depend on the desired ester structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of esters can be scaled up using continuous flow reactors, which allow for the efficient and consistent production of large quantities of the ester. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Esters, including “2-yl)ethyl]-1-naphthalenyl Ester,” undergo several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Chemistry: In chemistry, esters are used as solvents and intermediates in organic synthesis. They are also employed in the production of polymers and resins .
Biology: Esters play a role in biological systems as components of lipids and as signaling molecules. They are involved in various metabolic pathways and can act as substrates for enzymes .
Medicine: In medicine, esters are used in the formulation of drugs and as prodrugs, which are inactive compounds that are metabolized into active drugs in the body .
Industry: Industrially, esters are used in the manufacture of plastics, synthetic lubricants, and as additives in fuels and lubricants .
Mécanisme D'action
The mechanism of action of “2-yl)ethyl]-1-naphthalenyl Ester” would depend on its specific applicationThey can also undergo enzymatic hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate: Found in banana oil and used in perfumes.
Uniqueness: “2-yl)ethyl]-1-naphthalenyl Ester” is unique due to its naphthalenyl group, which imparts specific chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C24H36O6 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3 |
Clé InChI |
PEIPDDGCLUETGA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)






![1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R)](/img/structure/B15090115.png)


![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)

![3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B15090155.png)
